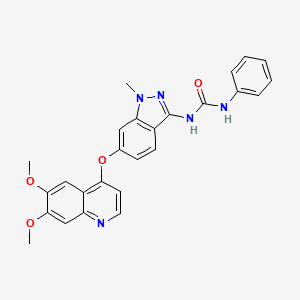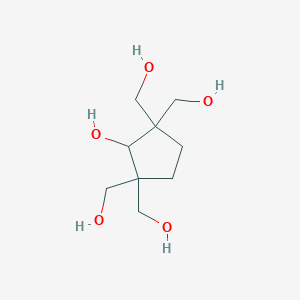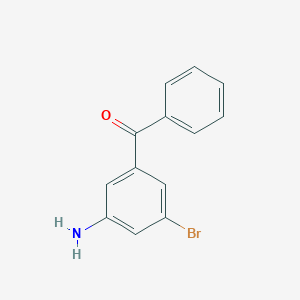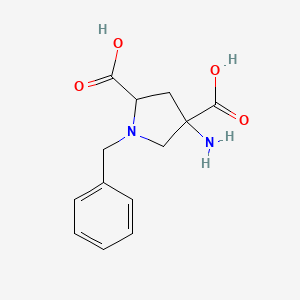![molecular formula C13H9IN2O2S B13898799 1-(Benzenesulfonyl)-3-iodo-pyrrolo[3,2-c]pyridine](/img/structure/B13898799.png)
1-(Benzenesulfonyl)-3-iodo-pyrrolo[3,2-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzenesulfonyl)-3-iodo-pyrrolo[3,2-c]pyridine is a chemical compound with the molecular formula C13H9IN2O2S and a molecular weight of 384.19 g/mol . This compound is characterized by the presence of a benzenesulfonyl group attached to a pyrrolo[3,2-c]pyridine ring system, with an iodine atom at the 3-position. It is a solid compound and is often used in various chemical research and industrial applications.
Méthodes De Préparation
The synthesis of 1-(Benzenesulfonyl)-3-iodo-pyrrolo[3,2-c]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrrolo[3,2-c]pyridine derivative and benzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the sulfonylation process. The reaction mixture is typically heated to promote the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(Benzenesulfonyl)-3-iodo-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Benzenesulfonyl)-3-iodo-pyrrolo[3,2-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 1-(Benzenesulfonyl)-3-iodo-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The iodine atom may also play a role in its biological activity by facilitating the formation of reactive intermediates .
Comparaison Avec Des Composés Similaires
1-(Benzenesulfonyl)-3-iodo-pyrrolo[3,2-c]pyridine can be compared with other similar compounds, such as:
1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine: This compound has a similar structure but lacks the iodine atom, which may result in different reactivity and biological activity.
1-(Benzenesulfonyl)-5-iodo-1H-pyrrolo[2,3-b]pyridine: This compound has the iodine atom at the 5-position instead of the 3-position, which can affect its chemical properties and applications.
Propriétés
Formule moléculaire |
C13H9IN2O2S |
|---|---|
Poids moléculaire |
384.19 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-3-iodopyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C13H9IN2O2S/c14-12-9-16(13-6-7-15-8-11(12)13)19(17,18)10-4-2-1-3-5-10/h1-9H |
Clé InChI |
LTDXLVOKBTWMMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CN=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate](/img/structure/B13898730.png)



![Bicyclo[3.1.1]hept-2-ene-2-propanal, alpha,alpha,6,6-tetramethyl-](/img/structure/B13898743.png)

![Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B13898755.png)
![8-(6-Chloropyridin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13898785.png)





